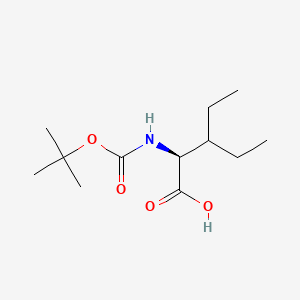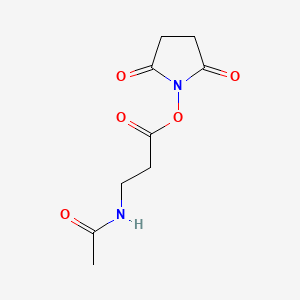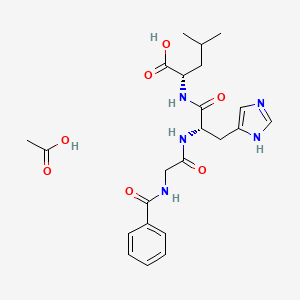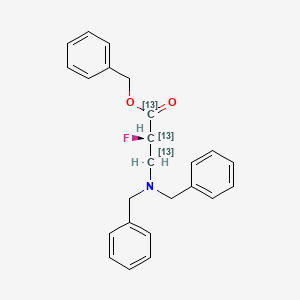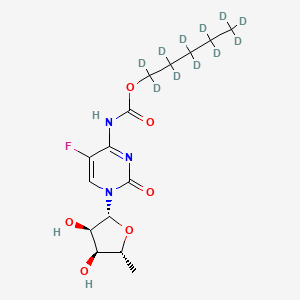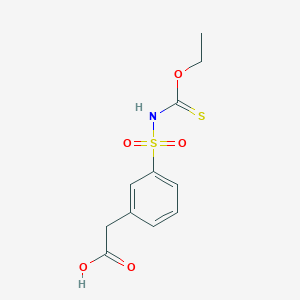
Ácido 3-Etoxitioncarbonilsulfamilfenilacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid typically involves the reaction of ethyl chloroformate with thiourea to form ethyl thiocarbamate. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid are not extensively documented. the process generally involves large-scale synthesis using the same basic reaction steps as in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid involves its interaction with specific molecular targets, leading to the inhibition of inflammatory pathways. The compound is believed to modulate the activity of enzymes and receptors involved in the inflammatory response, although detailed molecular pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Ethyl thiocarbamate: An intermediate in the synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
4-Aminophenylacetic acid: Another intermediate used in its synthesis
Uniqueness
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a synthetic intermediate for anti-inflammatory agents sets it apart from other similar compounds .
Propiedades
Número CAS |
887354-92-9 |
|---|---|
Fórmula molecular |
C11H12O3S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(3-ethoxycarbothioylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3S2/c1-2-14-11(15)16-9-5-3-4-8(6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
Clave InChI |
OTIPMZYJCDQQTG-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
SMILES canónico |
CCOC(=S)SC1=CC=CC(=C1)CC(=O)O |
Sinónimos |
3-[(Ethoxythioxomethyl)thio]benzeneacetic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


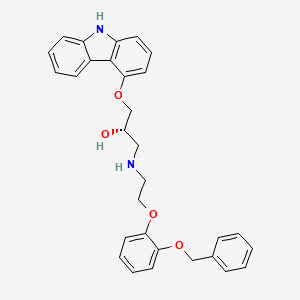

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
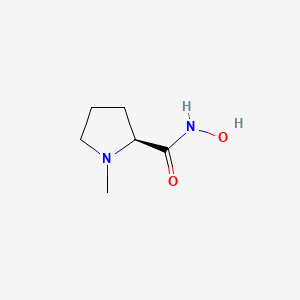
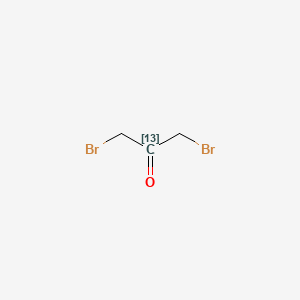
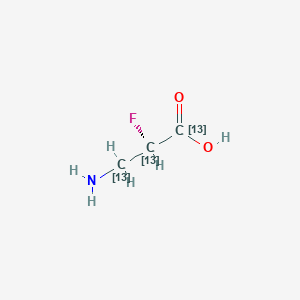
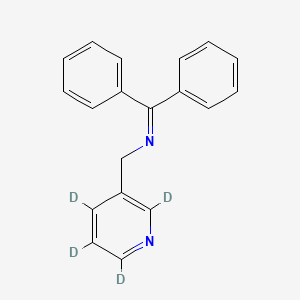
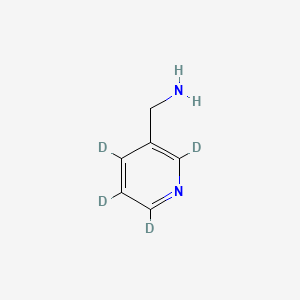
![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)
